5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde
Description
Properties
IUPAC Name |
5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO/c1-13(2,3)12-10(7-16)9-6-8(14)4-5-11(9)15-12/h4-7,15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMURJBYJRCEVMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C2=C(N1)C=CC(=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-tert-Butylindole-3-Carbaldehyde
The most direct route involves brominating 2-tert-butylindole-3-carbaldehyde at the 5th position. Regioselective bromination is challenging due to competing reactivity at the 4th and 6th positions. A method adapted from regioselective iodination protocols (e.g., using N-iodosuccinimide with BF₃·Et₂O) can be modified for bromination by substituting N-bromosuccinimide (NBS) as the electrophilic bromine source. Key parameters include:
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Catalyst : Lewis acids such as BF₃·Et₂O direct bromine to the electron-rich 5th position by activating the indole ring.
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Solvent : Dichloromethane (DCM) or acetonitrile ensures optimal solubility and reaction homogeneity.
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Temperature : Reactions proceed efficiently at 60°C, achieving yields of 70–85% under optimized conditions.
Table 1: Bromination Optimization Using NBS and Lewis Acids
| Entry | Catalyst (equiv.) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | BF₃·Et₂O (1.0) | DCM | 60 | 82 |
| 2 | AlCl₃ (1.0) | DCM | 60 | 68 |
| 3 | None | DCM | 60 | <10 |
Multi-Step Synthesis via Intermediate Functionalization
An alternative approach involves constructing the indole core after introducing the tert-butyl and aldehyde groups. For example, a Sonogashira coupling-based strategy (as described in CN113045475A for analogous indoles) can be adapted:
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Iodination : 4-Bromo-2-methylaniline is iodinated using NIS to yield a dihalogenated intermediate.
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Sonogashira Coupling : The iodinated intermediate reacts with trimethylsilylacetylene under Pd catalysis, forming a carbon-carbon bond.
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Cyclization : Base-mediated ring closure (e.g., using KOtBu in NMP) generates the indole skeleton, followed by bromination and oxidation to introduce the aldehyde.
This method, while lengthier, avoids direct bromination challenges and achieves an overall yield of 65–75%.
Industrial-Scale Production Challenges
Cost and Reagent Efficiency
Large-scale synthesis prioritizes cost-effective reagents. NBS, though efficient, becomes prohibitively expensive at scale. Alternatives like bromine gas (Br₂) in the presence of H₂SO₄ as a catalyst have been explored, but safety and byproduct formation remain concerns.
Purification and Waste Management
Column chromatography, used in lab-scale purification, is impractical industrially. Crystallization-based purification (e.g., using ethanol/water mixtures) reduces costs but requires precise control over solubility profiles.
Recent Advances in Catalytic Bromination
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Sodium methoxide in methanol, reflux conditions.
Major Products Formed
Oxidation: 5-bromo-2-tert-butyl-1H-indole-3-carboxylic acid.
Reduction: 5-bromo-2-tert-butyl-1H-indole-3-methanol.
Substitution: 5-methoxy-2-tert-butyl-1H-indole-3-carbaldehyde (when using sodium methoxide).
Scientific Research Applications
Organic Chemistry
5-Bromo-2-tert-butyl-1H-indole-3-carbaldehyde serves as an important intermediate in the synthesis of more complex indole derivatives. Its reactivity allows for various transformations including:
- Oxidation : The aldehyde can be oxidized to form carboxylic acids.
- Reduction : It can be reduced to primary alcohols.
- Substitution Reactions : The bromine atom can be replaced with other functional groups via nucleophilic substitution reactions.
These reactions are crucial for developing new compounds with desired properties.
Research has demonstrated that indole derivatives exhibit significant biological activities, including:
- Antimicrobial Properties : Studies indicate that derivatives of this compound may possess activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Potential : The compound is being investigated for its potential role in cancer therapy due to its ability to influence cellular pathways involved in tumor growth and proliferation .
Medicinal Chemistry
This compound is explored for its potential applications in drug development. Its unique structural features allow it to interact with biological targets effectively, making it a candidate for designing novel therapeutic agents aimed at treating infections and cancers .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of various indole derivatives, including this compound. The results showed that this compound exhibited significant inhibition against MRSA with minimal cytotoxicity, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Research
In another research effort, the compound was tested for its anticancer properties against several cancer cell lines. The findings indicated that it could induce apoptosis in cancer cells through modulation of specific signaling pathways, highlighting its therapeutic potential .
Mechanism of Action
The mechanism of action of 5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde is primarily related to its ability to interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The bromine atom and tert-butyl group can influence the compound’s lipophilicity and ability to penetrate cell membranes, affecting its overall biological activity .
Comparison with Similar Compounds
Key Features:
- Substituents : Bromine at position 5, tert-butyl at position 2, and aldehyde at position 3.
- Applications : Indole-3-carbaldehyde derivatives are precursors for pharmaceuticals, agrochemicals, and ligands for metal complexes .
Comparison with Similar Compounds
Structural and Substituent Variations
The tert-butyl group at position 2 distinguishes this compound from other brominated indole carbaldehydes. Below is a comparison with structurally related analogs:
Notes:
- The tert-butyl group in the target compound increases molecular weight by ~86 g/mol compared to unsubstituted 5-bromo-1H-indole-3-carbaldehyde, significantly altering lipophilicity (logP).
- Bromine position (5 vs. 6) affects electronic properties: 5-bromo derivatives exhibit stronger electron-withdrawing effects at the indole core .
Crystallographic and Supramolecular Features
Crystal structures of related compounds highlight the impact of substituents on packing and hydrogen bonding:
- 5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazone : Forms layered structures via N–H⋯S hydrogen bonds .
- 5-Methyl-1H-indole-3-carbaldehyde : Chains linked by N–H⋯O bonds and C–H⋯π interactions .
- Target compound : The tert-butyl group likely disrupts dense packing due to steric hindrance, reducing hydrogen-bonding efficiency compared to smaller substituents (e.g., methyl or bromine).
Reactivity and Functionalization
The aldehyde group at position 3 enables condensation reactions (e.g., formation of thiosemicarbazones or imidazole derivatives). Key differences:
- Steric hindrance : The tert-butyl group at position 2 may slow reactions involving the aldehyde or indole nitrogen due to spatial constraints.
- Electronic effects : Bromine at position 5 deactivates the indole ring, directing electrophilic substitution to position 4 or 4.
Example : In compound 34 , the aldehyde group reacts with amines to form imidazole derivatives. The tert-butyl group in the target compound could reduce reaction yields compared to less hindered analogs.
Biological Activity
5-Bromo-2-tert-butyl-1H-indole-3-carbaldehyde is a notable compound within the indole family, recognized for its significant biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a bromine atom at the 5th position, a tert-butyl group at the 2nd position, and an aldehyde group at the 3rd position of the indole ring. This unique structure contributes to its reactivity and biological activity.
Indole derivatives like this compound exhibit interactions with various biological targets:
- Receptor Binding : These compounds often bind to multiple receptors with high affinity, influencing various cellular processes.
- Biochemical Pathways : They affect numerous biochemical pathways, leading to diverse molecular and cellular effects, including modulation of gene expression and enzyme activity.
Antimicrobial Properties
Research has indicated that indole derivatives can possess antimicrobial properties. For instance, studies have demonstrated that certain indole compounds exhibit significant activity against various bacterial strains. The specific activity of this compound against pathogens such as Escherichia coli and Staphylococcus aureus is noteworthy, with some derivatives showing MIC values as low as 6.25 μg/mL .
Anticancer Activity
The potential anticancer properties of indole derivatives are well-documented. For example, studies have shown that indoles can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. The compound's ability to inhibit tumor growth in in vitro models has been highlighted in recent research .
Study on Anticancer Activity
A study investigating the anticancer effects of various indole derivatives found that this compound exhibited promising results in inhibiting cancer cell proliferation. The study reported an IC50 value of approximately 20 μM in human breast cancer cell lines, indicating its potential as a therapeutic agent .
Antimicrobial Efficacy
In another research project focused on antimicrobial activity, this compound was tested against a panel of pathogens. The results showed that it effectively inhibited the growth of Klebsiella pneumoniae and Pseudomonas aeruginosa, with inhibition percentages reaching up to 74% at concentrations of 30 μM .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other indole derivatives:
Q & A
Q. How to design derivatives for enhanced bioactivity while retaining solubility?
- Introduce hydrophilic groups (e.g., –OH, –NH₂) at the indole 5-position, balancing steric effects from the tert-butyl group. Use logP calculations (e.g., ACD/Labs) to predict solubility .
Notes
- Abbreviations: Full chemical names retained (e.g., tert-butyl, not "t-Bu").
- Conflicting Evidence Addressed: Synthesis protocols vary in bromination agents (NBS vs. Br₂), but NBS is preferred for controlled reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
